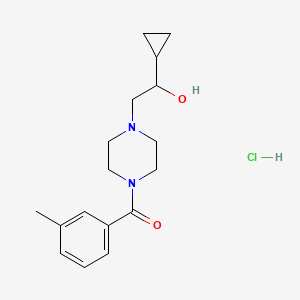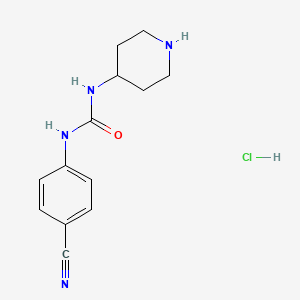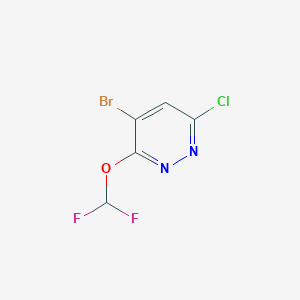![molecular formula C15H18N2O3 B2489568 N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2361877-24-7](/img/structure/B2489568.png)
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide, also known as PAC-1, is a small molecule compound that has been developed as a potential anticancer drug. PAC-1 has shown promising results in preclinical studies, indicating its potential for clinical use.
Mechanism of Action
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide's mechanism of action involves the activation of procaspase-3, an inactive precursor of the enzyme caspase-3, which plays a key role in apoptosis. This compound binds to procaspase-3 and induces its activation, leading to the cleavage of downstream substrates and ultimately resulting in apoptosis. This compound has also been shown to inhibit the activity of heat shock protein 70, which plays a role in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs. This compound has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for lab experiments is its relative ease of synthesis and low cost. This compound has also been shown to be stable in solution, making it a reliable candidate for further research. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of this compound for clinical use.
Future Directions
There are several potential future directions for the research and development of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of combination therapies using this compound and chemotherapy drugs. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the optimal dosage and administration of this compound for clinical use. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective anticancer and neuroprotective agents.
Synthesis Methods
The synthesis of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide involves the reaction of 3-pyrrolidin-1-yl-prop-2-en-1-one with 2-phenoxyacetyl chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method of this compound is relatively simple and cost-effective, making it an ideal candidate for further research and development.
Scientific Research Applications
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been extensively studied for its potential use as an anticancer drug. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its anticancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-12-8-9-17(10-12)15(19)11-20-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXVTLKIYYVTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)
![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)


![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)


![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)